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molecular formula C14H10BrFN2O2 B8740164 10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid

10-Bromo-9-fluoro-6,7-dihydro-5H-5,7-methanobenzo[c]imidazo[1,2-a]azepine-2-carboxylic acid

Cat. No. B8740164
M. Wt: 337.14 g/mol
InChI Key: HYICRIVDNNDNCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09034866B2

Procedure details

Into a 5000-mL 4-necked round-bottom flask was placed a solution of 9-bromo-10-fluoro-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene-4-carboxylic acid (280 g, 830.51 mmol, 1.00 equiv) in N,N-dimethylformamide (2500 mL), HBTU (315 g, 830.61 mmol, 1.00 equiv), and DIEA (139 g, 1.08 mol, 1.30 equiv). The resulting solution was stirred at room temperature for 1.5 h. This was followed by the addition of amine hydrate (300 mL). The resulting solution was stirred at room temperature for 0.5 h and diluted with 2000 mL of H2O. The solids were collected by filtration, washed with 3×1000 mL of water and dried to afford 150.6 g (54%) of 9-bromo-10-fluoro-2,5-diazatetracyclo[11.1.1.0[2,6].0[7,12]]pentadeca-3,5,7,9,11-pentaene-4-carboxamide as a white solid. LC-MS: [M+H]+336 1H-NMR (DMSO, 300 MHz, ppm) □ 1.66-1.70 (2H, m), 3.08-3.12 (2H, m), 3.70-3.71 (1H, m), 4.88-4.94 (1H, m), 7.14 (1H, s), 7.36-7.39 (1H, m), 7.60 (1H, s), 7.83 (1H, s), 8.84-8.86 (1H, m).
Name
Quantity
315 g
Type
reactant
Reaction Step Two
Name
Quantity
139 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
2500 mL
Type
solvent
Reaction Step Five
Name
Quantity
2000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[F:16])[CH:12]1[CH2:17][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7]([C:18]([OH:20])=O)=[CH:8]1.C[N:22](C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(C(C)C)C(C)C.N.O>CN(C)C=O.O>[Br:1][C:2]1[CH:3]=[C:4]2[C:13](=[CH:14][C:15]=1[F:16])[CH:12]1[CH2:17][CH:10]([CH2:11]1)[N:9]1[C:5]2=[N:6][C:7]([C:18]([NH2:22])=[O:20])=[CH:8]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
280 g
Type
reactant
Smiles
BrC=1C=C2C3=NC(=CN3C3CC(C2=CC1F)C3)C(=O)O
Step Two
Name
Quantity
315 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Step Three
Name
Quantity
139 g
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
N.O
Step Five
Name
Quantity
2500 mL
Type
solvent
Smiles
CN(C=O)C
Step Six
Name
Quantity
2000 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5000-mL 4-necked round-bottom flask was placed
STIRRING
Type
STIRRING
Details
The resulting solution was stirred at room temperature for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with 3×1000 mL of water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Measurements
Type Value Analysis
AMOUNT: MASS 150.6 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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